N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
CAS No.: 1052560-99-2
Cat. No.: VC4229738
Molecular Formula: C19H18FN3O4
Molecular Weight: 371.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052560-99-2 |
|---|---|
| Molecular Formula | C19H18FN3O4 |
| Molecular Weight | 371.368 |
| IUPAC Name | N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H18FN3O4/c1-19(12-6-8-15(27-2)9-7-12)17(25)23(18(26)22-19)11-16(24)21-14-5-3-4-13(20)10-14/h3-10H,11H2,1-2H3,(H,21,24)(H,22,26) |
| Standard InChI Key | NGTQACFAJYTCBO-UHFFFAOYSA-N |
| SMILES | CC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central 2,5-dioxoimidazolidin-1-yl ring, a five-membered heterocycle with two ketone groups at positions 2 and 5. This core is substituted at position 4 with a 4-methyl-4-(4-methoxyphenyl) group, while position 1 is linked to a 2-acetamide moiety bearing a 3-fluorophenyl substituent. The fluorophenyl group introduces electron-withdrawing effects, potentially enhancing metabolic stability, while the methoxyphenyl group contributes lipophilicity and π-π stacking capabilities .
Key Structural Features:
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Imidazolidine Core: Confers rigidity and hydrogen-bonding capacity via carbonyl groups.
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Fluorophenyl Group: Enhances bioavailability through improved membrane permeability .
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Methoxyphenyl Substituent: Modulates electronic properties and target binding affinity .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₈FN₃O₄ | |
| Molecular Weight | 371.368 g/mol | |
| IUPAC Name | N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide | |
| SMILES | COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F)C | |
| Solubility | Not fully characterized |
Synthesis and Optimization
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions, as outlined in patents and chemical databases :
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Formation of the Imidazolidinone Core:
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Introduction of Fluorophenyl Group:
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Final Functionalization:
Critical Reaction Conditions:
Analytical Characterization
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NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays characteristic signals at δ 7.8 ppm (imidazolidinone NH), δ 3.8 ppm (methoxy group), and δ 6.7–7.5 ppm (aromatic protons).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 371.368 [M+H]⁺.
Pharmacological Activities and Mechanisms
Anti-Inflammatory Effects
The acetamide moiety in related structures shows COX-2 inhibition (IC₅₀ = 0.8 μM), outperforming traditional NSAIDs . The fluorophenyl group may enhance selectivity by occupying hydrophobic pockets in the COX-2 active site .
Metalloproteinase (MMP) Inhibition
Patents highlight imidazolidinones as MMP-12 inhibitors (Ki = 4–12 nM), relevant for treating emphysema and atherosclerosis . The methoxyphenyl group in this compound likely interacts with the S1′ subsite of MMP-12, as seen in co-crystal structures .
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric Replacements: Substituting the methoxy group with ethoxy or trifluoromethoxy to modulate metabolic stability .
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Prodrug Design: Esterification of the acetamide NH to improve oral bioavailability .
Preclinical Challenges
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